molecular formula C22H25ClN2O5 B3932469 N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide

N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B3932469
M. Wt: 432.9 g/mol
InChI Key: XNLNCDIQUVREBK-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a morpholine moiety, and a dimethoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. One common synthetic route involves the following steps:

    Formation of the Core Structure: The initial step involves the formation of the benzamide core through a condensation reaction between 3,4-dimethoxybenzoic acid and an appropriate amine.

    Chlorination: The phenyl ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Morpholine Introduction: The morpholine moiety is introduced through a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with the chlorinated intermediate.

    Final Coupling: The final step involves coupling the morpholine-substituted intermediate with the benzamide core under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)carbamide
  • N-(4-chloro-2-phenyl)benzamide
  • N-(4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl)acetamide

Uniqueness

N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety and dimethoxybenzamide group contribute to its potential therapeutic effects and reactivity in chemical synthesis.

Properties

IUPAC Name

N-[4-chloro-2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5/c1-13-11-25(12-14(2)30-13)22(27)17-10-16(23)6-7-18(17)24-21(26)15-5-8-19(28-3)20(9-15)29-4/h5-10,13-14H,11-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNCDIQUVREBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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